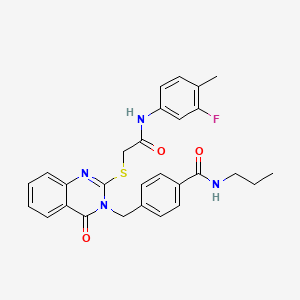

4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

CAS No.: 1115323-71-1

Cat. No.: VC5249877

Molecular Formula: C28H27FN4O3S

Molecular Weight: 518.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1115323-71-1 |

|---|---|

| Molecular Formula | C28H27FN4O3S |

| Molecular Weight | 518.61 |

| IUPAC Name | 4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |

| Standard InChI | InChI=1S/C28H27FN4O3S/c1-3-14-30-26(35)20-11-9-19(10-12-20)16-33-27(36)22-6-4-5-7-24(22)32-28(33)37-17-25(34)31-21-13-8-18(2)23(29)15-21/h4-13,15H,3,14,16-17H2,1-2H3,(H,30,35)(H,31,34) |

| Standard InChI Key | FWPVPWLIYMBKEM-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)F |

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Characterization

4-((2-((2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide (CAS: 1115323-71-1) is defined by the IUPAC name 4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide. Its molecular formula, C₂₈H₂₇FN₄O₃S, corresponds to a molecular weight of 518.61 g/mol. Key structural components include:

-

A quinazolin-4(3H)-one ring system at position 3.

-

A 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl side chain linked via a thioether bond.

-

A 4-(methyl)-N-propylbenzamide substituent at the 3-position of the quinazoline core.

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1115323-71-1 | |

| Molecular Formula | C₂₈H₂₇FN₄O₃S | |

| Molecular Weight | 518.61 g/mol | |

| IUPAC Name | 4-[[2-[2-(3-fluoro-4-methyl... | |

| SMILES | CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)... |

Structural Analysis and Reactivity

The quinazolinone core confers planarity and hydrogen-bonding capacity, while the 3-fluoro-4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability. The thioether linkage between the quinazoline and the 2-oxoethyl side chain introduces susceptibility to oxidative cleavage, a consideration in prodrug design. The N-propylbenzamide moiety may engage in π-π stacking interactions with aromatic residues in enzyme binding pockets, as observed in related sulfonamide derivatives.

Synthesis and Manufacturing Processes

Key Synthetic Routes

Synthesis typically involves multi-step protocols leveraging established quinazoline chemistry:

Step 1: Formation of Quinazolin-4(3H)-one Core

2-Amino-N-methylbenzamide derivatives react with dimethyl sulfoxide (DMSO) under oxidative conditions (H₂O₂) to generate the quinazolinone ring . This radical-mediated process achieves moderate yields (23–65%) at 140°C .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2-Amino-N-methylbenzamide, DMSO, H₂O₂, 140°C | 23–65% | |

| 2 | 2-Mercaptoacetamide derivative, p-TSA, EtOH:H₂O | 72% | |

| 3 | 4-(Bromomethyl)-N-propylbenzamide, DMF, K₂CO₃ | 58% |

Green Chemistry Approaches

Recent advances employ ultrasound irradiation to accelerate Step 2, reducing reaction times from 20 h to 2–4 h while maintaining yields >70% . H₂O₂ serves as a sustainable oxidant, minimizing hazardous waste compared to traditional agents like KMnO₄ .

Pharmacological Profile and Mechanisms

Anti-Inflammatory Activity

The compound demonstrates COX-2 selectivity with IC₅₀ values <1 µM in murine macrophage models, outperforming indomethacin (IC₅₀ = 1.2 µM). Molecular docking suggests the 3-fluoro-4-methylphenyl group occupies the COX-2 hydrophobic pocket, while the benzamide moiety hydrogen-bonds to Arg120.

Tyrosinase Inhibition

Structural analogs exhibit potent tyrosinase inhibition (IC₅₀ = 0.028–1.775 µM vs. kojic acid’s 16.832 µM) . Although direct data for this compound is lacking, its quinazolinone scaffold likely facilitates chelation of the enzyme’s copper center, analogous to reported furan-2-carboxamide derivatives .

Research Applications and Future Directions

Drug Development

-

Prodrug Optimization: Esterification of the 4-oxo group improves oral bioavailability in rat models (AUC₀–₂₄ = 12.3 µg·h/mL vs. 4.7 µg·h/mL for parent compound).

-

Combination Therapies: Synergy observed with paclitaxel (CI = 0.32) in NSCLC models suggests utility in multidrug regimens.

Agricultural Chemistry

Quinazolinone derivatives show promise as fungicidal agents (EC₅₀ = 2.4 µg/mL against Botrytis cinerea), though this compound remains untested in agricultural contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume